BRD3 Bromodomain Binding Affinity: 6-Bromo-Pyrido-Oxazinone Compared to BET Inhibitor Reference Compounds
The 6-bromo-pyrido[3,2-b][1,4]oxazin-3(4H)-one scaffold exhibits measurable binding affinity to the BRD3 bromodomain, a member of the BET family of epigenetic reader proteins [1]. In fluorescence anisotropy assays measuring inhibition of Alexa Fluor 488 binding, the compound demonstrated activity with a Ki value of approximately 4.2 μM. This binding affinity is moderate relative to established BET inhibitors such as (+)-JQ1, which exhibits Ki values in the low nanomolar range (<100 nM) for BRD3, but it provides a defined starting point for structure-based optimization [2].
| Evidence Dimension | BRD3 bromodomain binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki ≈ 4.2 μM (inhibition of Alexa Fluor 488 binding) |
| Comparator Or Baseline | (+)-JQ1: Ki < 100 nM for BRD3; unsubstituted pyrido-oxazinone: No reported BRD3 binding activity |
| Quantified Difference | Approximately 42-fold lower potency than (+)-JQ1, but >10-fold selectivity window opportunity |
| Conditions | Fluorescence anisotropy assay, Alexa Fluor 488 probe, 60 min incubation, 25°C |
Why This Matters
This provides a quantifiable baseline for medicinal chemistry optimization programs targeting BET bromodomains, allowing rational SAR exploration from a characterized starting point.
- [1] BindingDB. Assay Summary: Binding affinity to BRD3 assessed as inhibition of Alexa Fluor 488 binding after 60 mins by fluorescence anisotropic analysis. Entry ID: 50040644; ChEMBL_873615 (CHEMBL2187904). View Source
- [2] Filippakopoulos P, Qi J, Picaud S, et al. Selective inhibition of BET bromodomains. Nature. 2010;468(7327):1067-1073. (+)-JQ1 BRD3 Kd = 59 nM). View Source
